molecular formula C15H12O4 B1526439 4-(4-Acetylphenoxy)benzoic acid CAS No. 1274135-82-8

4-(4-Acetylphenoxy)benzoic acid

Cat. No. B1526439
CAS RN: 1274135-82-8
M. Wt: 256.25 g/mol
InChI Key: LHEPPRQWRSYLTB-UHFFFAOYSA-N
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Description

4-(4-Acetylphenoxy)benzoic acid is a chemical compound with the molecular formula C15H12O4 and a molecular weight of 256.256 . It is categorized under carboxylic acids .


Molecular Structure Analysis

The molecular structure of 4-(4-Acetylphenoxy)benzoic acid can be represented by the InChI code: 1S/C15H12O4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3,(H,17,18) .

It has a predicted density of 1±0.06 g/cm3 and a predicted boiling point of 439.0±30.0 °C .

Scientific Research Applications

Environmental Science Applications

Oxidative Degradation of Pollutants : Research into the degradation of organic pollutants, such as 4-chlorophenol, using organic oxidants and UV irradiation, provides insights into the potential environmental applications of similar compounds for water purification and treatment of pollutants (Sharma et al., 2012). The study's focus on the kinetics of degradation and the identification of intermediates can guide the development of advanced oxidation processes, possibly applicable to derivatives of 4-(4-Acetylphenoxy)benzoic acid.

Chemistry and Polymer Science

Enzymatic Oxidative Polymerization : The enzymatic oxidative polymerization of phenol derivatives catalyzed by horseradish peroxidase highlights a method for synthesizing polymers with specific structural and thermal properties (Kumbul et al., 2015). This process, involving carbon dioxide and hydrogen elimination, could inspire research into the polymerization of 4-(4-Acetylphenoxy)benzoic acid derivatives for materials science applications.

Advanced Oxidation Processes : The chromate-induced activation of hydrogen peroxide for oxidative degradation of organic pollutants introduces a method for treating contaminated water using redox reactions (Bokare & Choi, 2010). This study suggests potential applications in designing environmental remediation strategies using similar benzoic acid derivatives.

Material Science

Electrochemical Synthesis of Benzofuran Derivatives : Research on the electrochemical oxidation of dihydroxybenzoic acids in the presence of acetylacetone provides a green synthesis method for new benzofuran derivatives (Nematollahi & Rafiee, 2005). This environmentally friendly approach could be applicable to the synthesis of benzofuran compounds from 4-(4-Acetylphenoxy)benzoic acid derivatives.

Safety And Hazards

The safety information for 4-(4-Acetylphenoxy)benzoic acid indicates that it may cause skin irritation and serious eye damage . It is harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-(4-acetylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEPPRQWRSYLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Acetylphenoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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